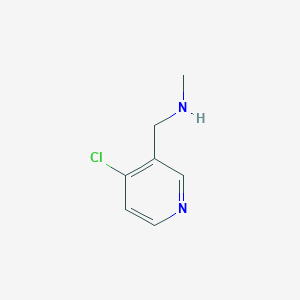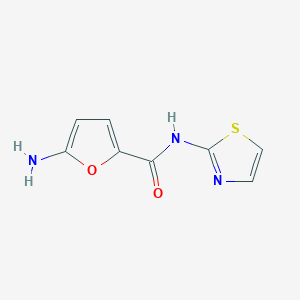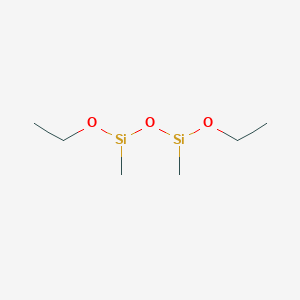
CID 21972386
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethoxy-1,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22O3Si2. It is a member of the disiloxane family, characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,3-dimethyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by subsequent reactions to introduce the ethoxy groups. The reaction typically involves the use of catalysts and controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,3-diethoxy-1,3-dimethyldisiloxane often involves large-scale hydrolysis and condensation reactions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethoxy-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-containing products.
Reduction: Reduction reactions can convert it into different organosilicon compounds.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions are typically tailored to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, which have diverse applications in materials science, pharmaceuticals, and industrial processes .
Applications De Recherche Scientifique
1,3-Diethoxy-1,3-dimethyldisiloxane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its applications in medical devices and therapeutic agents.
Industry: It is utilized in the production of silicone resins, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of 1,3-diethoxy-1,3-dimethyldisiloxane involves its interaction with molecular targets through its silicon-oxygen-silicon linkages. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include hydrolysis, condensation, and polymerization reactions, which are crucial for its applications in materials science and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetramethyldisiloxane
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane
- Octamethylcyclotetrasiloxane
Uniqueness
1,3-Diethoxy-1,3-dimethyldisiloxane is unique due to its specific combination of ethoxy and methyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical transformations and material properties .
Propriétés
Formule moléculaire |
C6H16O3Si2 |
|---|---|
Poids moléculaire |
192.36 g/mol |
InChI |
InChI=1S/C6H16O3Si2/c1-5-7-10(3)9-11(4)8-6-2/h5-6H2,1-4H3 |
Clé InChI |
IMLQVMFZKYPMSB-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)O[Si](C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
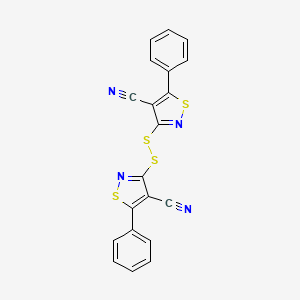
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
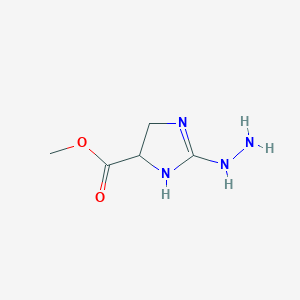
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
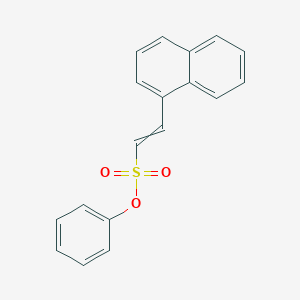
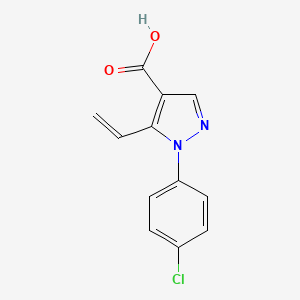
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
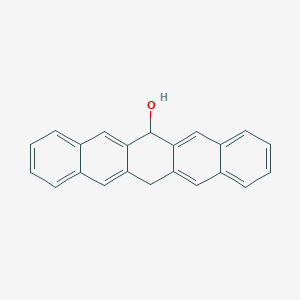
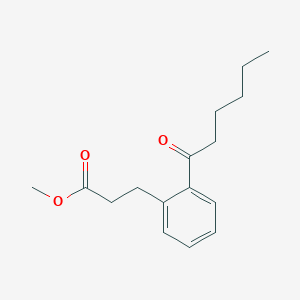
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
